

Technical Guide: 3-Hydroxy Benzopyrene-d11

Certificate of Analysis

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Compound of Interest

Compound Name: 3-Hydroxy Benzopyrene-d11

Cat. No.: B588314

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for the isotopically labeled compound, **3-Hydroxy Benzopyrene-d11**. This information is critical for ensuring the quality, identity, and purity of this standard, which is often used in metabolism, toxicology, and environmental analysis studies.

Chemical and Physical Properties

The fundamental properties of **3-Hydroxy Benzopyrene-d11** are summarized below. These details are essential for correct identification and handling of the compound.

Property	Value
Chemical Name	Benzo[a]pyren-3-ol-d11
Synonyms	3-Hydroxy-3,4-benzo[a]pyrene-d11, 3-OH-BaP-d11
CAS Number	1246819-35-1 [1] [2]
Molecular Formula	C ₂₀ HD ₁₁ O [1] [2]
Molecular Weight	279.38 g/mol [1] [2]
Appearance	Light yellow to orange solid
Solubility	Soluble in DMSO, Acetonitrile, Methanol
Storage	Store at -20°C, protect from light

Analytical Data

The following table summarizes the key analytical results that quantify the purity and isotopic labeling of **3-Hydroxy Benzopyrene-d11**.

Analysis	Specification	Result
Chemical Purity (HPLC)	≥98%	99.2%
Isotopic Enrichment (Mass Spec)	≥98 atom % D	99.5 atom % D
Mass Identity (Mass Spec)	Conforms to structure	Conforms
Residual Solvents (¹ H NMR)	≤0.5%	<0.1%
Assay (as is)	Report Value	98.7% (w/w)

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μ m).
- Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
 - Start at 60% A, increase to 95% A over 15 minutes.
 - Hold at 95% A for 5 minutes.
 - Return to 60% A over 1 minute and re-equilibrate for 4 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV absorbance at 254 nm.
- Injection Volume: 5 μ L.
- Sample Preparation: The sample is accurately weighed and dissolved in acetonitrile to a final concentration of approximately 0.5 mg/mL.
- Purity Calculation: The area percent of the main peak relative to all other peaks is calculated.

Mass Spectrometry (MS) for Isotopic Enrichment and Mass Identity

- Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system (LC-MS).[\[3\]](#)[\[4\]](#)
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Analyzer Scan Mode: Full scan from m/z 100-500.

- Data Analysis for Isotopic Enrichment: The relative intensities of the ion corresponding to the fully deuterated molecule and the ions corresponding to molecules with fewer deuterium atoms are measured. The isotopic enrichment is calculated from the weighted average of these intensities.
- Mass Identity Confirmation: The measured accurate mass of the molecular ion is compared to the theoretical exact mass of **3-Hydroxy Benzopyrene-d11**. The result must be within a 5 ppm mass accuracy window.

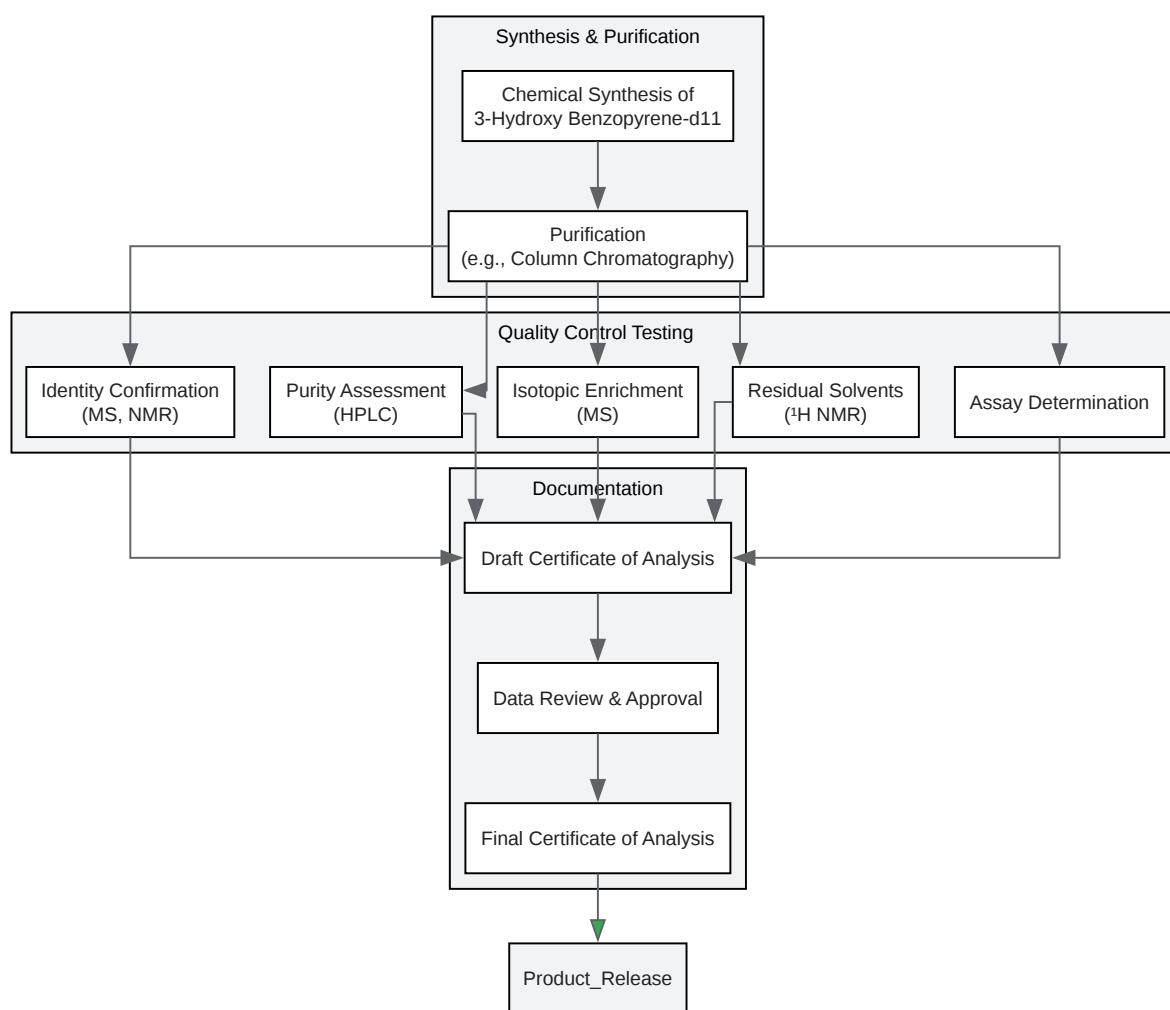
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Residual Solvents

- Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
- ^1H NMR Protocol:
 - Solvent: DMSO-d₆.
 - Pulse Program: Standard single pulse.
 - Data Acquisition: 64 scans.
 - Analysis: The ^1H NMR spectrum is used to identify and quantify any residual protonated solvents. The absence of significant signals in the aromatic region confirms the high degree of deuteration.
- ^2H NMR Protocol:
 - Solvent: Chloroform.
 - Pulse Program: Standard single pulse with proton decoupling.
 - Data Acquisition: 256 scans.
 - Analysis: The ^2H NMR spectrum confirms the presence of deuterium at the expected positions in the molecule.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating the data presented in a Certificate of Analysis for a certified reference material.

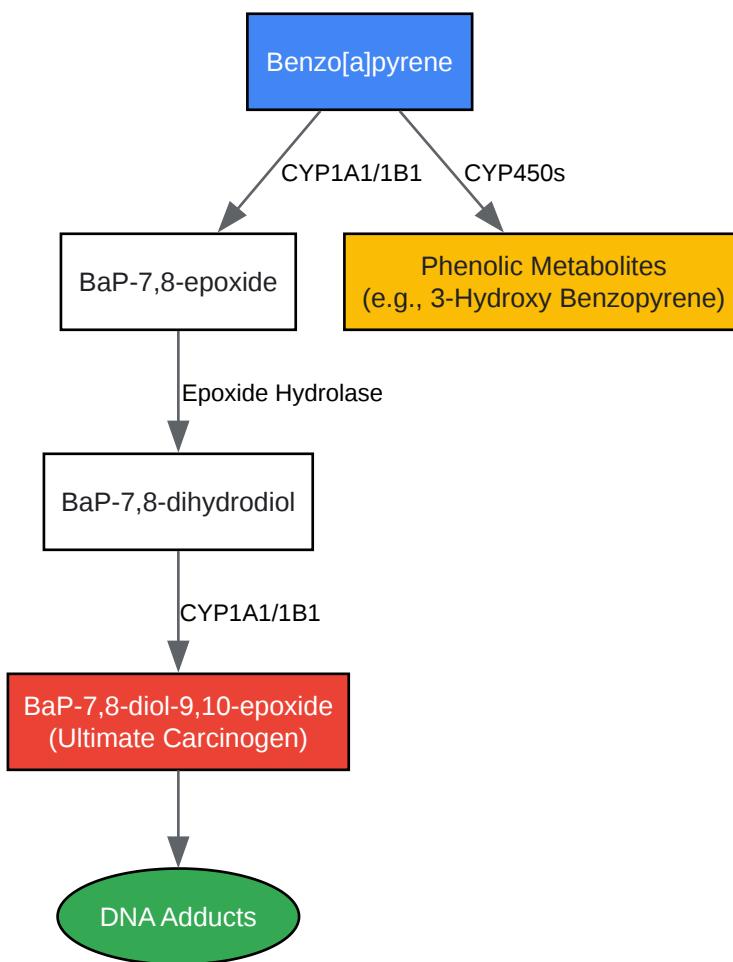


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Caption: Workflow for the certification of **3-Hydroxy Benzopyrene-d11**.

Metabolic Activation Pathway of Benzo[a]pyrene

3-Hydroxy Benzopyrene is a metabolite of Benzo[a]pyrene. The following diagram shows a simplified metabolic activation pathway where such deuterated standards are crucial for quantification.



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Caption: Simplified metabolic pathway of Benzo[a]pyrene.

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